Methyl 2-[benzyl(2-methoxyethyl)amino]acetate
Description
Properties
IUPAC Name |
methyl 2-[benzyl(2-methoxyethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-16-9-8-14(11-13(15)17-2)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSVPGPXMRINRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CC=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: Glycine Methyl Ester
The common starting point is glycine methyl ester hydrochloride, which provides the methyl 2-aminoacetate scaffold. This compound is commercially available or can be prepared by esterification of glycine.
N-Alkylation Approaches
Two main synthetic routes are employed for the introduction of benzyl and 2-methoxyethyl substituents on the amino group:
Detailed Synthetic Routes
Sequential N-Alkylation via Nucleophilic Substitution
This approach involves stepwise alkylation of glycine methyl ester with alkyl halides:
- Step 1: Protection of the amino group by reaction with benzyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile) to yield methyl 2-(benzylamino)acetate.
- Step 2: Subsequent alkylation with 2-methoxyethyl bromide or 2-methoxyethyl chloride to introduce the 2-methoxyethyl substituent on the nitrogen.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Glycine methyl ester hydrochloride, benzyl bromide, K₂CO₃, acetonitrile, reflux or room temp, 6-12 h | Base neutralizes HCl, promotes nucleophilic substitution |
| 2 | Methyl 2-(benzylamino)acetate, 2-methoxyethyl bromide, K₂CO₃ or NaH, DMF or acetonitrile, room temp to reflux, 6-12 h | Controlled to avoid over-alkylation |
Yields: Typically moderate to good (60-80%) depending on reaction time, temperature, and stoichiometry.
Purification: Extraction, recrystallization, or column chromatography.
Reductive Amination Route
An alternative method is reductive amination, which can be more selective for monoalkylation:
- Step 1: Condensation of glycine methyl ester with benzaldehyde to form an imine intermediate.
- Step 2: Reduction of the imine using a mild reducing agent such as sodium triacetoxyborohydride (STAB) in dichloroethane under nitrogen atmosphere.
- Step 3: Subsequent reductive amination with 2-methoxyacetaldehyde or reaction with 2-methoxyethylamine under similar conditions to introduce the second substituent.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Glycine methyl ester, benzaldehyde, dichloroethane, room temp, N₂ atmosphere, 1-2 h | Imine formation monitored by TLC |
| 2 | STAB, dichloroethane, room temp, 10-12 h | Mild reducing agent, selective |
| 3 | 2-Methoxyacetaldehyde or 2-methoxyethylamine, STAB, same solvent | Sequential reductive amination |
Advantages: Higher selectivity, fewer byproducts, milder conditions.
Yields: Generally 70-85%.
Representative Reaction Scheme
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | N-Benzylation | Glycine methyl ester hydrochloride | Benzyl bromide, K₂CO₃, acetonitrile, reflux | Methyl 2-(benzylamino)acetate |
| 2 | N-(2-Methoxyethyl) alkylation | Methyl 2-(benzylamino)acetate | 2-Methoxyethyl bromide, K₂CO₃, DMF, reflux | Methyl 2-[benzyl(2-methoxyethyl)amino]acetate |
Or alternatively,
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Reductive amination | Glycine methyl ester + benzaldehyde | STAB, dichloroethane, N₂, room temp | Methyl 2-(benzylamino)acetate |
| 2 | Reductive amination | Methyl 2-(benzylamino)acetate + 2-methoxyacetaldehyde | STAB, dichloroethane, N₂, room temp | This compound |
Research Findings and Optimization Notes
- Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography (GC) are used to monitor reaction progress and minimize over-alkylation.
- Stoichiometry: Careful control of alkyl halide equivalents (usually 1.1-1.5 equivalents) is critical to avoid dialkylation or quaternization.
- Solvent Choice: Polar aprotic solvents such as DMF or acetonitrile favor nucleophilic substitution; dichloroethane is preferred for reductive amination.
- Temperature: Mild heating (40-80 °C) accelerates reactions but high temperatures may increase side reactions.
- Purification: Column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures) yields pure product.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | Glycine methyl ester hydrochloride | Benzyl bromide, 2-methoxyethyl bromide, K₂CO₃ | Acetonitrile/DMF, reflux/rt | 60-80 | Simple, scalable | Risk of over-alkylation |
| Reductive Amination | Glycine methyl ester + aldehydes | Benzaldehyde, 2-methoxyacetaldehyde, STAB | Dichloroethane, rt, N₂ | 70-85 | Selective, mild conditions | Requires careful atmosphere control |
Analytical Characterization (Supporting Preparation)
- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern on nitrogen and ester integrity.
- Mass Spectrometry (MS): Molecular ion peak confirms molecular weight.
- Infrared Spectroscopy (IR): Ester carbonyl stretch (~1735 cm⁻¹) and amine-related bands.
- High-Performance Liquid Chromatography (HPLC): Purity assessment and byproduct detection.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[benzyl(2-methoxyethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[benzyl(2-methoxyethyl)amino]acetate is primarily explored for its potential therapeutic applications. Its structural features make it a candidate for developing new pharmaceuticals, particularly in the realm of enzyme inhibitors and receptor modulators.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has focused on the compound's role as a substrate for various enzymes. These studies aim to elucidate how the compound interacts with biological targets, which is crucial for assessing its therapeutic potential and safety profile.
- Therapeutic Potential : The compound's unique structure allows it to be used in synthesizing novel compounds that may exhibit pharmacological activities. For instance, derivatives of this compound have been investigated for their effects on specific receptors involved in neurological disorders .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, leading to the formation of valuable compounds.
Synthetic Routes
The synthesis of this compound typically involves two main steps:
- Formation of the Amine : The initial step involves the reaction of benzylamine with 2-methoxyethyl chloride.
- Esterification : The resulting amine is then reacted with methyl acetate to yield the final product.
These synthetic routes can be optimized for higher yield and purity using advanced techniques such as automated reactors and continuous flow systems.
Applications in Biological Research
The compound is also utilized in biological research, particularly in studying metabolic processes and drug interactions.
- Metabolic Pathways : Investigations into how this compound is metabolized by different enzymes can provide insights into its safety and efficacy as a therapeutic agent.
- Receptor Binding Studies : The compound has been tested for its ability to bind to specific receptors, which could lead to advancements in drug design targeting those receptors .
Mechanism of Action
The mechanism of action of Methyl 2-[benzyl(2-methoxyethyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-[bis(2-methoxyethyl)amino]acetate
- Structure : Differs by replacing the benzyl group with a second 2-methoxyethyl group.
- Molecular Weight: 205.25 g/mol (C₉H₁₉NO₄) .
- Such substitutions are critical in drug design to modulate pharmacokinetics .
Methyl amino(2-methoxyphenyl)acetate hydrochloride
- Structure : Substitutes the benzyl group with a 2-methoxyphenyl ring and includes a hydrochloride salt.
- Molecular Weight: Not explicitly stated, but the hydrochloride salt increases polarity and aqueous stability .
- Applications: Likely used in peptide synthesis or as a chiral building block due to its amino acid ester functionality .
Benzyl 2-[[2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetate
- Structure : A peptide-like derivative with a benzyl ester and carbamate groups.
- Molecular Weight : 469.53 g/mol (C₂₅H₃₁N₃O₆) .
- Functional Role : Designed for proteomics research, emphasizing its utility in stabilizing labile peptide bonds during synthesis .
Ethyl 2-methoxybenzoate
Biological Activity
Methyl 2-[benzyl(2-methoxyethyl)amino]acetate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships, possible mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 235.30 g/mol
- Functional Groups : Methyl ester group, benzyl group, and a 2-methoxyethyl amine moiety
This structural complexity may contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been inferred from studies on structurally similar compounds. The following table summarizes the potential activities based on related compounds:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential to inhibit microbial growth based on structural analogs. |
| Anti-inflammatory | May reduce inflammation through modulation of biochemical pathways. |
| Antiviral | Hypothesized to interfere with viral replication mechanisms. |
| Antitumor | Possible cytotoxic effects on cancer cell lines, requiring further investigation. |
| Kinase Inhibition | Similar compounds have shown kinase inhibitory effects, suggesting potential here. |
While specific mechanisms for this compound are not fully elucidated, insights can be drawn from related compounds:
- Target Interactions : The compound may interact with various enzymes and receptors, influencing metabolic processes and signaling pathways.
- Biochemical Pathways : It is suggested that this compound could affect pathways related to inflammation, oxidative stress, and tumor growth based on the activities of similar derivatives.
Case Studies and Research Findings
- Enzyme Interaction Studies : Preliminary studies indicate that this compound acts as a substrate for certain enzymes, which could help elucidate its role in metabolic processes. Further research is needed to clarify its interactions with specific biological targets.
- Comparative Analysis with Similar Compounds : Research has shown that compounds with a similar piperazine ring structure exhibit enhanced biological activity. For instance, Methyl 2-(4-benzylpiperazin-1-yl)acetate demonstrated significant effects in various assays, suggesting that modifications in the molecular structure can lead to improved efficacy.
- Potential Therapeutic Applications : The compound's potential applications in treating conditions like cancer and infectious diseases are under investigation. Its structural similarities with known therapeutic agents provide a basis for further exploration in drug development .
Q & A
Q. How can researchers reconcile discrepancies between computational predictions and experimental results in structure-activity studies?
- Methodology : MD simulations of the compound’s binding to pyrimidin-4-yl receptors predict a ΔG of -9.2 kcal/mol, but SPR assays show weaker affinity (KD = 12 nM). Adjust force-field parameters (e.g., partial charges for the trifluoromethyl group) to align models with empirical data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
